(E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole
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Overview
Description
(E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole is an organic compound that belongs to the class of carbazole derivatives This compound is characterized by the presence of a carbazole moiety linked to a benzo[d]thiazole ring through a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole typically involves the following steps:
Formation of the Carbazole Moiety: The carbazole core can be synthesized through the cyclization of appropriate precursors, such as 2-nitrobiphenyl derivatives, under reductive conditions.
Benzo[d]thiazole Formation: The final step involves the formation of the benzo[d]thiazole ring, which can be accomplished through a cyclization reaction involving a thioamide and an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be employed in the study of biological systems, particularly in understanding the interactions of carbazole derivatives with biological targets.
Industry: The compound is of interest in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Carbazole: A parent compound with a similar core structure but lacking the benzo[d]thiazole moiety.
Benzo[d]thiazole: A simpler compound without the carbazole and vinyl groups.
Vinylcarbazole: A compound with a vinyl group attached to the carbazole core but lacking the benzo[d]thiazole ring.
Uniqueness
(E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole is unique due to the combination of the carbazole and benzo[d]thiazole moieties linked by a vinyl group. This unique structure imparts specific electronic and photophysical properties, making it valuable for applications in organic electronics and materials science.
Properties
IUPAC Name |
2-[(E)-2-(9-propylcarbazol-2-yl)ethenyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2S/c1-2-15-26-21-9-5-3-7-18(21)19-13-11-17(16-22(19)26)12-14-24-25-20-8-4-6-10-23(20)27-24/h3-14,16H,2,15H2,1H3/b14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEGSVOUILDYPG-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1C=C(C=C3)C=CC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=CC=CC=C2C3=C1C=C(C=C3)/C=C/C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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